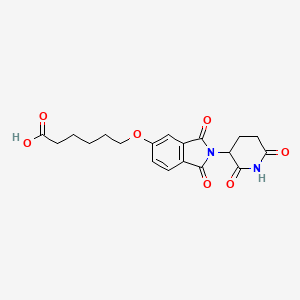

Thalidomide-5'-O-C5-acid

Description

Historical Context of Thalidomide (B1683933) in Chemical Biology and Drug Discovery

The story of thalidomide is one of both tragedy and scientific renaissance. First marketed in West Germany in 1957 as a non-addictive sedative, it was widely prescribed to pregnant women to alleviate morning sickness. hvspn.comacs.orgnews-medical.netwikipedia.org This led to a devastating global health crisis, as the drug was found to be a potent teratogen, causing severe birth defects in thousands of infants, most notably phocomelia, or the malformation of limbs. hvspn.comacs.orgwikipedia.org The disaster prompted a significant tightening of drug approval regulations worldwide. acs.orgwikipedia.org

Thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. hvspn.comacs.org While the (R)-enantiomer possesses the desired sedative properties, the (S)-enantiomer is responsible for the teratogenic effects. hvspn.comacs.org A critical challenge is that the two forms interconvert under biological conditions, making the administration of the pure (R)-enantiomer ineffective in preventing the adverse effects. hvspn.comacs.org

Decades after its withdrawal, thalidomide was repurposed, finding new life as a treatment for complications of leprosy and later for the blood cancer multiple myeloma. hvspn.comnews-medical.net This therapeutic revival spurred intense research to unravel its mechanism of action. A landmark discovery in 2010 identified cereblon (CRBN) as the primary molecular target of thalidomide. acs.orgnih.govnih.gov This finding was pivotal, revealing that thalidomide acts as a "molecular glue," inducing the interaction between CRBN, a component of an E3 ubiquitin ligase complex, and specific target proteins, leading to their degradation. researchgate.net This elucidation of thalidomide's function laid the groundwork for its rational application in the burgeoning field of targeted protein degradation. nih.gov

Fundamental Principles of E3 Ubiquitin Ligase Recruitment in Proteostasis

Cellular protein homeostasis, or proteostasis, is maintained by a delicate balance between protein synthesis, folding, and degradation. The primary pathway for the controlled degradation of most intracellular proteins in eukaryotes is the ubiquitin-proteasome system (UPS). researchgate.net This system involves the tagging of substrate proteins with a small regulatory protein called ubiquitin.

The process of ubiquitination is a highly regulated enzymatic cascade involving three key enzymes:

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner. nih.gov

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1. nih.gov

E3 (Ubiquitin ligase): The crucial component that recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

The human genome encodes over 600 different E3 ligases, each responsible for recognizing a specific set of substrates, thereby providing immense specificity to the degradation process. nih.gov Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome, a large protein complex that breaks down the target into smaller peptides, recycling the ubiquitin molecules. frontiersin.orgwikipedia.org The ability to "hijack" this natural cellular disposal system by recruiting a specific E3 ligase to a protein of interest forms the therapeutic basis of targeted protein degradation. wikipedia.org

The Emergence of Proteolysis-Targeting Chimeras (PROTACs)

Building on the understanding of the UPS, scientists developed Proteolysis-Targeting Chimeras (PROTACs) as a novel therapeutic modality. frontiersin.org First conceptualized in the early 2000s, PROTACs are heterobifunctional molecules designed to selectively remove unwanted proteins from cells. researchgate.netwikipedia.org

A PROTAC molecule consists of three main components:

A ligand that binds to the target protein of interest (POI). rsc.org

A ligand that recruits an E3 ubiquitin ligase. rsc.org

A chemical linker that covalently connects the two ligands. frontiersin.orgwikipedia.org

By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. researchgate.netfrontiersin.org This induced proximity facilitates the E3 ligase-mediated ubiquitination of the target protein, marking it for destruction by the proteasome. researchgate.netwikipedia.org After the POI is degraded, the PROTAC is released and can act catalytically to induce the degradation of multiple target protein molecules. researchgate.netwikipedia.org This event-driven, catalytic nature distinguishes PROTACs from traditional inhibitors that require sustained high-level occupancy of a protein's active site to be effective. The discovery that thalidomide and its derivatives bind to the E3 ligase cereblon (CRBN) made them highly valuable components for PROTAC design. nih.govnih.gov

Defining Thalidomide-5'-O-C5-acid as a Key Degrader Building Block

Within the PROTAC development toolkit, this compound has been established as a key building block. medchemexpress.comtargetmol.com It is a chemically synthesized E3 ligase ligand-linker conjugate. medchemexpress.comtargetmol.com This molecule incorporates the thalidomide-based moiety, which serves as the ligand for the cereblon (CRBN) E3 ligase, and a five-carbon carboxylic acid linker. medchemexpress.com The carboxylic acid group provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thus completing the structure of a functional PROTAC.

The design of this compound allows for the rational construction of PROTACs. Researchers can synthesize a ligand for a disease-causing protein and then chemically link it to the carboxylic acid end of this compound. The resulting chimeric molecule is engineered to recruit CRBN to the target protein, thereby co-opting the cell's degradation machinery to eliminate it. The use of such pre-functionalized building blocks streamlines the synthesis and optimization of new protein degraders.

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoic acid |

InChI |

InChI=1S/C19H20N2O7/c22-15-8-7-14(17(25)20-15)21-18(26)12-6-5-11(10-13(12)19(21)27)28-9-3-1-2-4-16(23)24/h5-6,10,14H,1-4,7-9H2,(H,23,24)(H,20,22,25) |

InChI Key |

ABGQQXZPUUPSMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Biology and Synthetic Strategies for Thalidomide 5 O C5 Acid Scaffolds

Design Rationale for Thalidomide-Based Cereblon Ligands

The use of thalidomide (B1683933) and its analogs as the Cereblon-binding component in PROTACs is a well-established strategy in medicinal chemistry. Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, which is responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome.

Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are known to bind to the thalidomide-binding domain of Cereblon. This interaction alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of proteins that are not its natural targets. This "neo-substrate" degradation is the basis for the therapeutic effects of these immunomodulatory drugs (IMiDs).

In the context of PROTACs, the thalidomide moiety serves as a "handle" to hijack the CRL4CRBN complex. By linking the thalidomide derivative to a ligand for a target protein, the PROTAC brings the target protein into close proximity with the E3 ligase, facilitating its ubiquitination and degradation. The design of Thalidomide-5'-O-C5-acid is therefore rationally based on the proven ability of the thalidomide scaffold to effectively engage Cereblon.

Linker Architectures: Alkyl Chain and Terminal Functionalization

The linker connecting the E3 ligase ligand and the target protein ligand is a critical component of a PROTAC, significantly influencing its efficacy. The length, composition, and attachment points of the linker can all affect the formation and stability of the ternary complex between the PROTAC, the target protein, and the E3 ligase.

Alkyl Spacer Design and Variability

This compound incorporates a five-carbon alkyl chain (a pentyl group) as its linker. Alkyl chains are a common choice for PROTAC linkers due to their synthetic accessibility and the ease with which their length can be varied. The flexibility of alkyl linkers can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.

The length of the alkyl spacer is a key parameter that is often optimized during PROTAC development. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long may lead to unproductive binding modes or decreased efficacy. The C5 linker in this compound provides a moderate length that has been shown to be effective in various PROTAC designs.

Carboxylic Acid Functional Group for Conjugation Chemistry

The terminal carboxylic acid (-COOH) group of this compound is a versatile functional handle for conjugation. This group allows for the covalent attachment of the thalidomide-linker moiety to a ligand for a target protein. The most common method for this conjugation is the formation of an amide bond.

The carboxylic acid can be activated using a variety of coupling reagents, such as carbodiimides (e.g., EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS), to form a reactive intermediate. This intermediate then readily reacts with a primary or secondary amine on the target protein ligand to form a stable amide linkage. This robust and well-established chemistry makes the carboxylic acid an ideal functional group for the modular assembly of PROTACs.

Synthetic Methodologies for Ligand-Linker Conjugates

The synthesis of thalidomide-linker conjugates like this compound typically involves a multi-step process. A common strategy begins with a modified thalidomide derivative that has a suitable attachment point for the linker. For this compound, this would be a thalidomide molecule with a hydroxyl group at the 5-position of the isoindoline-1,3-dione core.

This hydroxylated thalidomide can then be alkylated with a reagent containing the five-carbon chain and a protected carboxylic acid. The use of a protecting group on the carboxylic acid is necessary to prevent it from interfering with the alkylation reaction. After the linker has been attached, the protecting group is removed to yield the final this compound product.

Once synthesized, this compound can be conjugated to a target protein ligand containing a nucleophilic group, most commonly an amine. This is typically achieved through standard amide coupling protocols, as described in the previous section. The versatility of this synthetic approach allows for the creation of a wide variety of PROTACs with different target specificities.

Mechanistic Elucidation of Cereblon Recruitment by Thalidomide 5 O C5 Acid

Cereblon (CRBN) as the E3 Ubiquitin Ligase Engagement Module

Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase machinery, acting as a substrate receptor. nih.govnih.gov The discovery of CRBN as the direct molecular target of thalidomide (B1683933) was a significant breakthrough in understanding the drug's pleiotropic effects. nih.govacs.org Thalidomide and its analogs exert their functions by binding directly to CRBN, which is part of the larger CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov This interaction is central to the subsequent recruitment and degradation of target proteins.

Molecular Interactions with the CRL4^CRBN^ Complex

The CRL4^CRBN^ complex is a multi-protein assembly essential for its ubiquitin ligase activity. nih.gov It is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (RBX1, also known as Roc1). nih.gov In this complex, CRBN functions as the substrate receptor, determining which proteins are targeted for ubiquitination. DDB1 acts as an adaptor protein, linking CRBN to the CUL4 scaffold. nih.gov

The binding of a thalidomide derivative to CRBN occurs within a specific thalidomide-binding domain (TBD). nih.gov This binding is stereospecific, with the (S)-enantiomer of thalidomide showing a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. nih.govnih.gov Structural studies have revealed that the glutarimide (B196013) ring of thalidomide is essential for this interaction, fitting into a hydrophobic pocket in CRBN formed by three tryptophan residues (the "tri-Trp pocket"). nih.govresearchgate.net The interaction is stabilized by hydrogen bonds between the imide group of the glutarimide ring and backbone atoms of residues within the pocket. researchgate.net The phthalimide (B116566) portion of the molecule is directed outwards from this binding pocket, which allows for the attachment of linkers, as seen in Thalidomide-5'-O-C5-acid, without disrupting the core binding to CRBN. researchgate.net

Ligand-Induced Conformational Dynamics of CRBN

The binding of a thalidomide analog to the TBD of CRBN is not a simple lock-and-key interaction. Instead, it is an allosteric event that induces a conformational change in the CRBN protein. nih.gov This ligand-induced change modifies the surface of CRBN, creating a new or stabilized interface that can be recognized by other proteins that would not normally bind to it. nih.govnih.gov This altered surface is the key to the recruitment of "neosubstrates," proteins that are targeted for degradation only in the presence of the drug. The specific nature of the chemical moiety extending from the phthalimide ring—such as the C5-acid linker in this compound—can influence the shape and properties of this newly formed surface, thereby determining which neosubstrates are recruited.

Allosteric Modulation and Neosubstrate Recognition

The therapeutic and teratogenic effects of thalidomide-based compounds are mediated by the degradation of these so-called neosubstrates. nih.gov The compound acts as a "molecular glue," holding CRBN and the neosubstrate together, allowing the E3 ligase machinery to function. nih.gov

Identification of CRBN-Dependent Neosubstrates Inducible by Thalidomide Scaffolds

The binding of thalidomide or its analogs to CRBN leads to the recruitment and subsequent degradation of a variety of proteins not natively targeted by CRBN. The specific set of neosubstrates can differ depending on the precise chemical structure of the thalidomide analog. nih.gov This differential specificity underscores the importance of the chemical modifications on the thalidomide scaffold.

Prominent neosubstrates identified through studies with thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors whose degradation is linked to the anti-myeloma effects of lenalidomide and pomalidomide. nih.govnih.gov

Casein Kinase 1α (CK1α): Degradation of this protein is specifically induced by lenalidomide and is crucial for its efficacy in myelodysplastic syndromes with a del(5q) mutation.

SALL4: The degradation of this developmental transcription factor is strongly associated with the teratogenic effects of thalidomide. nih.gov

PLZF (ZBTB16): This transcription factor has been identified as a neosubstrate whose degradation by thalidomide and its metabolite 5-hydroxythalidomide (B1239145) is implicated in teratogenicity. nih.govnih.gov

The table below summarizes some key neosubstrates and the thalidomide analogs known to induce their degradation.

| Neosubstrate | Inducing Compound(s) | Associated Effect |

| IKZF1, IKZF3 | Lenalidomide, Pomalidomide | Anti-myeloma |

| SALL4 | Thalidomide | Teratogenicity |

| CK1α | Lenalidomide | Treatment of del(5q) MDS |

| GSPT1 | Pomalidomide, CC-885 | Anti-proliferative |

| PLZF | Thalidomide, 5-hydroxythalidomide | Teratogenicity |

Specificity and Promiscuity in Neosubstrate Binding

The interaction between the drug-bound CRBN and a neosubstrate is highly specific, yet the thalidomide scaffold can be considered promiscuous in that different modifications can lead to the recruitment of a wide array of different proteins. The specificity is often mediated by a common structural motif in the neosubstrate, typically a β-hairpin loop containing a critical glycine (B1666218) residue, which slots into the newly formed interface on the CRBN surface. nih.gov

However, the chemical groups exposed on the thalidomide analog play a direct role in this interaction. For example, the amino group on lenalidomide and pomalidomide forms a crucial hydrogen bond with the neosubstrate that is not possible with thalidomide, explaining why they are more potent degraders of IKZF1 and IKZF3. nih.gov This highlights how even subtle changes to the "warhead" of a PROTAC, such as the one derived from this compound, can fine-tune the degradation profile. Studies with various derivatives have shown that modifications at the C5 position of the phthalimide ring can reduce the off-target degradation of some zinc-finger proteins. rndsystems.com

The Ubiquitin-Proteasome System Pathway in Targeted Protein Degradation

Once the ternary complex of CRBN-ligand-neosubstrate is formed, the ubiquitin-proteasome system (UPS) is engaged to carry out the final step of protein degradation. The UPS is the primary cellular machinery for regulated proteolysis. nih.gov

The process unfolds in a cascade:

Ubiquitin Activation: The CRL4^CRBN^ complex, being an E3 ligase, recruits a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin (Ub). nih.gov

Ubiquitin Transfer: The E3 ligase facilitates the transfer of Ub from the E2 enzyme to one or more lysine (B10760008) residues on the surface of the neosubstrate.

Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the neosubstrate, which acts as a recognition signal for the proteasome.

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and binds to the polyubiquitinated neosubstrate. It then unfolds and proteolytically degrades the neosubstrate into small peptides, while the ubiquitin monomers are recycled. nih.gov

The inhibition of CRBN's own auto-ubiquitination by thalidomide binding is a key mechanistic feature, suggesting that the drug stabilizes the complex in a conformation ready to act on other substrates rather than itself. nih.gov This entire pathway, from CRBN binding to proteasomal degradation, is the fundamental mechanism harnessed by PROTACs that utilize a this compound-derived warhead.

Proteasomal Processing of Ubiquitinated Proteins

The polyubiquitinated neosubstrate is subsequently recognized and targeted by the 26S proteasome, a large, ATP-dependent protease complex responsible for degrading most intracellular proteins. elsevierpure.comnih.gov The proteasome identifies the polyubiquitin chain as a tag for destruction.

Upon binding, the proteasome unfolds the ubiquitinated neosubstrate and threads it into its catalytic core. Within the core, the protein is cleaved into small peptides, which are then released and can be recycled by the cell. The ubiquitin molecules are typically cleaved from the substrate and recycled for use in subsequent ubiquitination reactions. This final step of proteasomal degradation completes the process initiated by this compound, resulting in the selective removal of the target neosubstrate from the cell. cellgs.com

Structure Activity Relationships Sar and Computational Insights for Thalidomide 5 O C5 Acid Derivatives

Structural Determinants of CRBN Ligand Binding Affinity

The interaction between a thalidomide-based ligand and CRBN is a highly specific and structurally sensitive event. The binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide (B1683933) analog, which docks into a hydrophobic pocket at the C-terminus of the CRBN protein. researchgate.net This "tri-Trp pocket" provides a snug fit for the glutarimide moiety, forming the anchor point for the entire PROTAC molecule. researchgate.net

Several key structural features govern the binding affinity:

The Glutarimide Moiety: This component is indispensable for CRBN engagement. researchgate.net Both carbonyl groups on the glutarimide ring are crucial for binding, and the absence of even one results in a loss of affinity. researchgate.net The integrity of the six-membered ring in a relaxed conformation is also vital. researchgate.net

Stereochemistry: Thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers. Studies have conclusively shown that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netsemanticscholar.org This stereospecificity highlights the precise geometric requirements of the binding pocket.

The Phthalimide (B116566) Moiety: While the glutarimide ring is the primary binding determinant, modifications to the phthalimide ring can modulate binding affinity and, more importantly, influence the recruitment of "neosubstrates"—proteins not naturally targeted by CRBN. researcher.life For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), enhances both CRBN binding and neosubstrate degradation.

| Compound Moiety | Structural Feature | Impact on CRBN Binding |

|---|---|---|

| Glutarimide Ring | Intact Ring Structure | Essential for binding researchgate.net |

| Glutarimide Ring | Both Carbonyl Groups | Crucial for affinity researchgate.net |

| Chiral Center | (S)-enantiomer | ~10-fold higher affinity than (R)-enantiomer researchgate.netsemanticscholar.org |

| Phthalimide Ring | Substitutions (e.g., 4-amino group) | Can modulate affinity and neosubstrate recruitment |

Influence of Linker Attributes on Ternary Complex Formation and Degradation Efficiency

In a PROTAC molecule, the linker is not merely a passive spacer but a critical component that connects the CRBN-binding ligand (the "warhead") to the target protein-binding ligand (the "anchor"). The linker's characteristics profoundly influence the formation of a stable and productive ternary complex (CRBN-PROTAC-Target Protein), which is a prerequisite for subsequent ubiquitination and degradation. bldpharm.comexplorationpub.com

The length of the linker is a crucial parameter that requires careful optimization for each specific PROTAC. nih.gov An optimal linker length allows the target protein and the E3 ligase to come together in the correct spatial orientation for efficient ubiquitin transfer. bldpharm.comub.edu

Too Short: A linker that is too short can lead to steric clashes between the target protein and CRBN, preventing the formation of a stable ternary complex. nih.govresearchgate.net

Too Long: Conversely, an excessively long linker can introduce too much flexibility, leading to an entropic penalty that destabilizes the ternary complex and reduces degradation efficiency. explorationpub.comnih.gov

Optimal Length: Research has shown that optimal linker lengths can be target-dependent. For example, in one study targeting p38α, linkers with 15-17 atoms showed the best performance, which is longer than what is typical for many other targets. ub.edu This underscores the need for empirical optimization for each new target.

| Linker Length | Effect on Ternary Complex | Degradation Outcome |

|---|---|---|

| Sub-optimal (Too Short) | Steric hindrance between proteins nih.govresearchgate.net | Poor or no degradation |

| Optimal | Favorable protein-protein interactions | Efficient degradation ub.edu |

| Sub-optimal (Too Long) | Increased entropy, reduced stability explorationpub.comnih.gov | Reduced degradation efficiency |

The point at which the linker is attached to the thalidomide scaffold is another critical variable. nih.gov Different attachment points create different "exit vectors," which dictate the orientation of the target protein relative to the CRBN E3 ligase. ub.edu

Common Attachment Points: For thalidomide-based ligands, linkers are commonly attached at various positions on the phthalimide ring. researchgate.net For instance, attaching the linker at position 5 of the phthalimide unit has been shown in some cases to reduce the degradation of certain neosubstrates like IKZF1. nih.gov

Impact on Stability and Activity: The choice of attachment point and the chemical nature of the linkage can also significantly affect the hydrolytic stability of the PROTAC molecule. nih.govresearchgate.net Studies have shown that PROTACs with the same linker but different connections to the thalidomide core can exhibit markedly different degradation activities, emphasizing the importance of the exit vector in achieving productive CRBN binding and ternary complex formation. ub.edu

Advanced Computational Approaches in PROTAC and Degrader Design

Given the vast chemical space and the complex interplay of factors governing PROTAC efficacy, computational methods have become indispensable tools for rational design and optimization. pozescaf.combohrium.com These approaches allow researchers to predict and analyze the interactions between the PROTAC, the target protein, and the E3 ligase at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. In the context of PROTACs, docking is used to:

Predict Binding to CRBN: Assess how novel thalidomide analogs, like Thalidomide-5'-O-C5-acid, might fit into the CRBN binding pocket. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the system, allowing researchers to observe the motion and interactions of the molecules over time. nih.gov MD simulations are particularly useful for:

Assessing Ternary Complex Stability: Evaluating the stability of the predicted ternary complex by simulating its behavior in a solvated environment. This can help to refine linker design and predict the most potent degraders.

Understanding Allosteric Effects: Revealing how the binding of the PROTAC at one site can influence the conformation and dynamics of other parts of the protein complex.

Guiding Ligand Optimization: MD simulations can provide detailed insights into the specific interactions, such as hydrogen bonds or salt bridges, that stabilize the complex, offering a roadmap for further chemical modifications to enhance potency. nih.gov For example, simulations can reveal how different linkers affect the residue-interaction networks and govern the essential motions required for ubiquitination. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in understanding how modifications to the chemical structure, particularly the C5-acid linker, influence their biological efficacy. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied based on studies of other thalidomide analogs to predict the impact of structural variations.

The primary goal of QSAR modeling for this compound derivatives, which are often utilized in the development of Proteolysis Targeting Chimeras (PROTACs), would be to optimize the properties of the linker connecting the thalidomide moiety (the E3 ligase binder) to a warhead that binds a target protein. The linker's length, flexibility, and physicochemical properties are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein.

The next step would involve calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the carboxylic acid group in this compound significantly influences its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational parameters. The length and branching of the C5 linker would be critical steric descriptors.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Once the biological activities and molecular descriptors are determined for the series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative relationship between the descriptors and the activity.

For example, a simplified, hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where IC50 is the concentration of the compound required to achieve 50% of the maximum biological effect, and a, b, and c are coefficients determined by the regression analysis, and d is a constant. This equation would suggest that biological activity increases with increasing lipophilicity and dipole moment, but decreases with increasing molecular volume.

The validity and predictive power of the developed QSAR model are then rigorously assessed using internal and external validation techniques. A validated QSAR model can be a powerful tool for predicting the activity of newly designed but not yet synthesized derivatives, thereby guiding the rational design of more potent and effective molecules.

Research Findings from Related Thalidomide Derivatives

Furthermore, computational modeling and structural biology studies have been crucial in understanding the stereospecific binding of thalidomide to its primary target, the protein cereblon (CRBN). nih.govnih.gov These studies reveal that the (S)-enantiomer of thalidomide binds to CRBN with a higher affinity than the (R)-enantiomer. nih.gov This stereoselectivity is a critical consideration in the design and QSAR modeling of new thalidomide-based molecules.

The table below summarizes key molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives, based on findings from related compounds.

| Descriptor Category | Specific Descriptor | Relevance to this compound Derivatives |

| Hydrophobic | logP | Influences cell permeability and interaction with hydrophobic pockets of the target protein and E3 ligase. The length of the C5 linker is a major determinant. |

| Electronic | Dipole Moment | Affects long-range interactions with the biological target. The polar carboxylic acid group is a key contributor. |

| Partial Atomic Charges | Determines the potential for electrostatic interactions and hydrogen bonding with amino acid residues in the binding sites. | |

| Steric | Molecular Weight/Volume | Critical for fitting into the binding pockets of both the target protein and cereblon. |

| Linker Length and Flexibility | Determines the optimal distance and orientation for the formation of a productive ternary complex in PROTACs. | |

| Topological | Connectivity Indices | Encodes information about the branching and overall shape of the molecule, which can influence binding affinity. |

Biochemical and Cellular Assay Methodologies

In Vitro Protein-Protein Interaction Assays

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical initiating event in targeted protein degradation. Several biophysical and biochemical assays are employed to quantify these protein-protein interactions (PPIs) in a controlled, cell-free environment.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used technique to study the formation of the ternary complex. This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. For instance, a fluorescently labeled thalidomide (B1683933) derivative can be used as a probe to bind to the CRBN E3 ligase. The addition of a PROTAC and the target protein will lead to the formation of the ternary complex, bringing the target protein (which can be tagged with a corresponding FRET partner) into close proximity with the CRBN-bound probe, resulting in a detectable FRET signal. The sensitivity of TR-FRET makes it suitable for high-throughput screening of PROTAC libraries.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly effective for studying ternary complex formation. acs.org In this system, donor and acceptor beads are coated with molecules that can bind to the components of the ternary complex (e.g., anti-tag antibodies for tagged proteins). When the PROTAC facilitates the interaction between the target protein and the E3 ligase, the beads are brought into close proximity, leading to the generation of a chemiluminescent signal. acs.org

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics. In a typical setup, the target protein or the E3 ligase is immobilized on a sensor chip. The PROTAC and the other protein partner are then flowed over the chip. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association and dissociation rate constants, providing detailed insights into the stability and dynamics of the binary and ternary complexes.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions. nih.govnih.gov By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation can be determined. This level of detail is invaluable for understanding the driving forces behind the interaction.

| Assay | Principle | Key Parameters Measured | Advantages |

| TR-FRET | Proximity-based fluorescence energy transfer | Binding affinity (Kd, IC50) | Homogeneous, high-throughput, sensitive |

| AlphaScreen | Proximity-based chemiluminescence | Binding affinity (EC50) | Homogeneous, high-throughput, highly sensitive |

| SPR | Change in refractive index upon binding | Binding affinity (Kd), kinetics (ka, kd) | Real-time, label-free, detailed kinetic information |

| ITC | Measurement of heat change upon binding | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, provides full thermodynamic profile |

Cellular Assays for Targeted Protein Degradation Assessment

While in vitro assays confirm the formation of the ternary complex, cellular assays are essential to demonstrate that this leads to the degradation of the target protein within a physiological context.

Western Blotting is a fundamental and widely used technique to visualize and quantify the reduction in the levels of a target protein following treatment with a PROTAC. nih.gov Cells are treated with varying concentrations of the PROTAC for a specific duration, after which cell lysates are prepared and subjected to gel electrophoresis and immunoblotting with an antibody specific to the target protein. The intensity of the protein band is then compared to untreated controls to determine the extent of degradation. This method allows for the calculation of key parameters such as the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

HiBiT Bioluminescence Assay offers a highly sensitive and quantitative method for measuring protein degradation in real-time in living cells. nih.govmedchemexpress.comresearchgate.net This technology utilizes an 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9 gene editing. medchemexpress.comresearchgate.net When the large fragment (LgBiT) of the NanoLuc luciferase is added, it complements with the HiBiT tag to form a functional, luminescent enzyme. The intensity of the luminescent signal is directly proportional to the amount of the HiBiT-tagged target protein. A decrease in luminescence upon PROTAC treatment indicates degradation of the target protein. This assay is particularly powerful for kinetic studies and high-throughput screening. researchgate.net

Quantitative Mass Spectrometry (MS)-based Proteomics provides a global and unbiased view of protein degradation. nih.govelifesciences.org Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins in cells treated with a PROTAC versus control cells. nih.govelifesciences.org This not only confirms the degradation of the intended target but also enables the identification of off-target effects, where other proteins are unintentionally degraded. This comprehensive analysis is crucial for assessing the selectivity and safety profile of a PROTAC. nih.gov

| Assay | Principle | Key Parameters Measured | Advantages |

| Western Blotting | Antibody-based detection of protein levels | DC₅₀, Dₘₐₓ | Widely accessible, provides visual confirmation |

| HiBiT Assay | Bioluminescence of a tagged target protein | Real-time degradation kinetics, DC₅₀, Dₘₐₓ | High sensitivity, quantitative, real-time measurements in live cells |

| Quantitative MS Proteomics | Mass-based quantification of peptides | Proteome-wide changes in protein abundance | Unbiased, global analysis of on-target and off-target effects |

Advanced Techniques for Neosubstrate Identification and Validation

A critical aspect of developing thalidomide-based PROTACs is understanding their potential to induce the degradation of "neosubstrates" – proteins that are not the intended target but are recruited to the CRBN E3 ligase by the thalidomide moiety.

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique to identify proteins that interact with the CRBN-PROTAC complex. In this approach, a tagged version of CRBN is expressed in cells, which are then treated with the PROTAC. The CRBN complex is then purified from cell lysates, and the co-purified proteins are identified by mass spectrometry. This can reveal neosubstrates that are brought into proximity with the E3 ligase.

Global Proteomics , as mentioned earlier, is also a key tool for neosubstrate discovery. By comparing the entire proteome of cells treated with the PROTAC to untreated cells, any protein that shows significant downregulation can be considered a potential neosubstrate. Follow-up validation experiments are then necessary to confirm these findings.

Genome-wide CRISPR screens can be employed to identify the cellular machinery involved in the degradation of a particular protein. By systematically knocking out genes, it is possible to identify components of the ubiquitin-proteasome system that are essential for the activity of a specific PROTAC. This can provide insights into the specific E3 ligase and other factors required for the degradation of both the intended target and any identified neosubstrates.

Investigating Cellular Responses Mediated by Targeted Degradation

The ultimate goal of targeted protein degradation is to elicit a specific biological response. Therefore, it is crucial to investigate the downstream cellular consequences of degrading the target protein.

Cell Viability and Proliferation Assays are fundamental for assessing the therapeutic potential of a PROTAC, particularly in the context of cancer. Assays such as MTT, CellTiter-Glo, or real-time cell analysis can be used to determine if the degradation of a target protein inhibits cell growth or induces cell death in cancer cell lines.

Functional Assays are tailored to the specific function of the target protein. For example, if the target is a kinase, a downstream signaling pathway can be monitored for changes in phosphorylation status using techniques like Western blotting or phospho-specific antibody arrays. If the target is a transcription factor, changes in the expression of its target genes can be measured by quantitative PCR (qPCR) or RNA sequencing (RNA-seq).

Phenotypic Assays can provide a broader understanding of the cellular response. These can include assays for cell cycle progression, apoptosis, cell migration, or differentiation. For instance, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, while microscopy-based assays can visualize changes in cell morphology or the localization of specific cellular components. These investigations are critical for confirming that the degradation of the target protein leads to the desired therapeutic effect.

Emerging Applications and Future Research Trajectories

Thalidomide-5'-O-C5-acid as a Foundation for Novel Chemical Probes

This compound and its derivatives are not only integral to the synthesis of degraders but also serve as a foundational scaffold for the development of sophisticated chemical probes to interrogate the complex biology of CRBN and the broader ubiquitin-proteasome system. These probes are instrumental in identifying new substrates, understanding the intricacies of ternary complex formation, and elucidating the downstream consequences of CRBN engagement.

One key application is in the creation of fluorescent probes . By attaching a fluorophore to the terminal end of the C5 linker, researchers can generate probes that allow for the direct visualization and quantification of CRBN engagement within living cells. For instance, fluorescently labeled thalidomide (B1683933) analogues have been developed to monitor CRBN binding and displacement by other ligands, providing a valuable tool for high-throughput screening of new CRBN binders.

Furthermore, the thalidomide scaffold is being utilized to develop photoaffinity probes . These probes incorporate a photo-reactive group that, upon activation with light, covalently crosslinks to interacting proteins. The attached linker, originating from a structure similar to this compound, often includes a biotin tag for subsequent enrichment and identification of binding partners by mass spectrometry. This approach has been successfully employed to identify novel neosubstrates of CRBN, expanding our understanding of its biological functions. For example, a lenalidomide-based photoaffinity probe, photolenalidomide (pLen), has been used to capture known targets like IKZF1 and CRBN, and also to identify new interacting proteins such as eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govoup.com

Strategies for Expanding the Degraded Proteome via Conjugation

A primary goal in the field of TPD is to expand the scope of proteins that can be targeted for degradation, particularly those considered "undruggable" by conventional inhibitors. This compound provides a readily available chemical handle to conjugate a wide array of target-binding ligands, thereby broadening the accessible proteome for CRBN-mediated degradation.

The versatility of the carboxylic acid functional group on the C5 linker allows for straightforward amide bond formation with amine-containing ligands. This has enabled the rapid synthesis of extensive PROTAC libraries with diverse target specificities. Researchers are actively exploring different linker compositions and lengths to optimize the formation of a productive ternary complex between CRBN, the PROTAC, and the target protein. Studies have shown that linker characteristics are critical for degradation efficiency and selectivity. nih.gov

One of the most exciting frontiers is the targeting of transcription factors , a class of proteins notoriously difficult to inhibit with small molecules due to their lack of well-defined active sites. By conjugating DNA-binding small molecules or other ligands that bind to transcription factors with thalidomide derivatives, researchers are beginning to achieve their targeted degradation. This strategy holds immense promise for treating cancers and other diseases driven by aberrant gene expression. sciencedaily.combionity.combroadinstitute.org For example, thalidomide and its analogues have been shown to induce the degradation of zinc finger transcription factors, a previously intractable class of proteins. sciencedaily.combionity.combroadinstitute.org

Addressing Specificity and Selectivity Challenges in Degrader Design

While thalidomide-based degraders are highly effective, a key challenge is ensuring their specificity and selectivity. The thalidomide moiety itself can induce the degradation of endogenous CRBN neosubstrates, such as IKZF1, IKZF3, and SALL4, which can lead to off-target effects. nih.govjst.go.jpresearchgate.net Furthermore, the choice of E3 ligase can significantly impact the degradation profile and cellular response.

Significant research efforts are focused on comparing the selectivity of CRBN-based PROTACs versus those utilizing other E3 ligases , such as the von Hippel-Lindau (VHL) E3 ligase. Studies have shown that VHL-based PROTACs may exhibit a broader activity across different cell lines compared to CRBN-based counterparts, which can be limited by CRBN expression levels. nih.gov Conversely, CRBN-recruiting PROTACs can sometimes offer different selectivity profiles. For instance, in studies of hetero-bifunctional PROTACs designed to dimerize VHL and CRBN, preferential degradation of CRBN over VHL was observed, highlighting the complex interplay between the two ligases. nih.govnih.govjst.go.jpmrc.ac.ukchemrxiv.org

To mitigate off-target effects of thalidomide-based degraders, researchers are exploring modifications to the thalidomide scaffold. For example, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins without compromising on-target activity. nih.gov Global proteomic analyses are crucial in systematically identifying and quantifying these off-target effects, providing a roadmap for the rational design of more selective degraders. nih.gov

Below is an interactive data table summarizing a hypothetical comparative analysis of the degradation profiles of a CRBN-based and a VHL-based PROTAC targeting the same protein of interest (POI).

| Feature | CRBN-based PROTAC (e.g., dBET1) | VHL-based PROTAC (e.g., MZ1) |

| Primary Target Degradation | High | High |

| Common Off-Target Neosubstrates | IKZF1, IKZF3, ZFP91 | None reported |

| Activity across Cell Lines | Variable, dependent on CRBN expression | Broadly active |

| Observed Resistanc Mechanisms | CRBN mutations or downregulation | VHL mutations or downregulation |

Systems-Level Investigations of Targeted Protein Degradation Pathways

The induced degradation of a target protein can have far-reaching consequences on cellular signaling networks and physiological processes. A systems-level understanding of these effects is crucial for predicting both the therapeutic efficacy and potential toxicities of thalidomide-based degraders.

Global proteomics has emerged as an indispensable tool for mapping the cellular response to protein degradation. By quantifying changes in the entire proteome upon treatment with a degrader, researchers can identify not only the intended target and its direct off-targets but also downstream signaling pathways that are affected. For example, the degradation of a key kinase can lead to altered phosphorylation of its substrates, which can be detected through phosphoproteomics. Studies have shown that targeted degradation of proteins like IRAK4 can impact downstream inflammatory signaling pathways. jci.org Similarly, degradation of kinases involved in the MAPK and AKT signaling pathways leads to a rapid collapse of downstream signaling. youtube.com

These large-scale datasets are being integrated into systems biology models to create comprehensive maps of the cellular networks perturbed by thalidomide-based degraders. This approach can help to identify biomarkers of response, predict potential mechanisms of resistance, and uncover new therapeutic opportunities. nih.govjci.org For instance, understanding how the degradation of neosubstrates like IKZF1 and IKZF3 contributes to the immunomodulatory effects of thalidomide analogues can inform the design of next-generation degraders with enhanced therapeutic profiles. nih.gov By elucidating the complex interplay between the intended target, off-targets, and the broader cellular machinery, systems-level investigations are paving the way for the development of safer and more effective TPD-based therapies.

Q & A

Q. How can the structural integrity of Thalidomide-5'-O-C5-acid be confirmed using spectroscopic methods?

To verify the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to map proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation (CHNO, MW 388.37), and elemental analysis to validate empirical composition. High-resolution MS (HRMS) is recommended for precise mass determination, especially given the compound’s sensitivity to degradation under suboptimal storage conditions .

Q. What protocols ensure the stability of this compound during experimental handling?

Stability is maintained by storing the compound at -20°C in a desiccated, light-protected environment. Solutions should be prepared fresh or aliquoted to avoid repeated freeze-thaw cycles. Solubility in organic solvents (e.g., DMSO) should be validated experimentally, and purity (≥95%) confirmed via HPLC prior to use in biological assays .

Q. What role does this compound play in PROTAC design, and what parameters require standardization?

The compound serves as a cereblon (CRBN)-binding ligand in PROTACs, enabling recruitment of E3 ubiquitin ligases for targeted protein degradation. Key parameters include:

- Concentration optimization : Dose-response curves to determine EC.

- Cell line selection : Use models with confirmed CRBN expression (e.g., MM.1S myeloma cells).

- Negative controls : PROTACs with inactive linkers or target-binding moieties.

- Degradation validation : Western blotting or ubiquitination assays to confirm target depletion .

Advanced Research Questions

Q. How can linker length (e.g., C5 vs. C8) in Thalidomide-based PROTACs be optimized for degradation efficiency?

Comparative studies should assess:

- Synthetic accessibility : Evaluate yield and purity for C5 vs. C8 derivatives (e.g., Thalidomide-O-C8-acid, CAS 2225148-51-4).

- Degradation kinetics : Time-course assays measuring target protein half-life.

- Structural flexibility : Molecular dynamics simulations to predict linker conformational stability.

- Off-target effects : Proteome-wide profiling (e.g., mass spectrometry) to identify non-specific interactions .

Q. What methodologies resolve contradictions in degradation efficiencies reported for this compound-containing PROTACs across cellular models?

Contradictions may arise from:

- Cellular context : CRBN expression levels or competing isoforms (e.g., CRBN-I vs. CRBN-II).

- Assay conditions : Variability in incubation time, serum content, or proteasome activity. Mitigation strategies:

- Standardized protocols : Harmonize cell culture conditions and degradation readouts.

- Orthogonal validation : Combine CRISPR-mediated CRBN knockout with rescue experiments.

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables .

Q. How should metabolic stability assays evaluate cytochrome P450-mediated oxidation of this compound in preclinical studies?

Design assays using:

- In vitro models : Human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2C19).

- Substrate depletion : Monitor parent compound loss over time via LC-MS.

- Metabolite identification : High-resolution MS/MS to detect hydroxylated or hydrolyzed products.

- Kinetic parameters : Calculate and to quantify metabolic turnover. Reference studies on 5-hydroxythalidomide metabolism for methodological guidance .

Methodological Notes

- Data reporting : Follow guidelines for experimental reproducibility (e.g., CONSORT-EHEALTH checklist), including raw data deposition and code sharing for computational analyses .

- Literature review : Use structured search strategies (e.g., PubMed/Scifinder keywords: "Thalidomide-O-C5-acid" AND "PROTAC") and reference management tools to track relevant studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.